molecular formula C6H6N4O2 B12057629 1-Methylxanthine-13C,d3

1-Methylxanthine-13C,d3

Cat. No.: B12057629
M. Wt: 170.15 g/mol
InChI Key: MVOYJPOZRLFTCP-KQORAOOSSA-N
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Description

1-Methylxanthine-13C,d3 is a stable isotope-labeled compound, specifically a derivative of caffeine. It is characterized by the incorporation of carbon-13 and deuterium atoms into its molecular structure. This compound is primarily used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-Methylxanthine-13C,d3 involves the incorporation of carbon-13 and deuterium into the 1-methylxanthine molecule. The synthetic route typically starts with the precursor compounds, which undergo a series of chemical reactions to introduce the isotopic labels. The reaction conditions often include the use of specific catalysts and solvents to facilitate the incorporation of the isotopes. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Methylxanthine-13C,d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

1-Methylxanthine-13C,d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylxanthine-13C,d3 involves its interaction with various molecular targets and pathways. As a derivative of caffeine, it primarily acts as an antagonist of adenosine receptors, which are involved in regulating various physiological processes such as sleep, arousal, and vasodilation. By blocking these receptors, this compound can enhance alertness and reduce fatigue. Additionally, it may influence other pathways related to its metabolic and pharmacokinetic properties .

Comparison with Similar Compounds

1-Methylxanthine-13C,d3 can be compared with other similar compounds such as:

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

170.15 g/mol

IUPAC Name

1-(trideuterio(113C)methyl)-3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i1+1D3

InChI Key

MVOYJPOZRLFTCP-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=O)C2=C(NC1=O)N=CN2

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N=CN2

Origin of Product

United States

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